molecular formula C11H14N2O3S B3373754 N-{4-[(prop-2-en-1-yl)sulfamoyl]phenyl}acetamide CAS No. 101568-44-9

N-{4-[(prop-2-en-1-yl)sulfamoyl]phenyl}acetamide

Cat. No.: B3373754
CAS No.: 101568-44-9
M. Wt: 254.31 g/mol
InChI Key: DLVUSVMLXSCFKC-UHFFFAOYSA-N
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Description

N-{4-[(prop-2-en-1-yl)sulfamoyl]phenyl}acetamide (CAS Number: 101568-44-9) is a synthetic sulfonamide derivative of significant interest in medicinal chemistry and biochemical research. With the molecular formula C11H14N2O3S and a molecular weight of 254.305 g/mol, this compound features a core acetamide group linked to a phenyl ring that is substituted at the para position with a prop-2-en-1-yl (allyl)sulfamoyl moiety . This compound is primarily investigated for its potential as an antimicrobial agent, owing to the structural similarity it shares with established sulfonamide antibiotics . Sulfonamides, as a class, function as competitive inhibitors of dihydropteroate synthase, a key enzyme in the folate synthesis pathway of bacteria and other microorganisms . By mimicking the natural substrate, p-aminobenzoic acid, they disrupt the production of essential folates, thereby exerting a bacteriostatic effect . Preliminary research suggests this compound may interact with bacterial enzymes and possesses potential for development into new therapeutic agents to address growing antibiotic resistance . The unique structure of this compound, particularly the presence of the allyl group, may provide advantages over existing compounds in terms of biological efficacy, binding affinity to target enzymes, or modulation of inflammatory pathways . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Proper safety data sheets should be consulted prior to use, and safe laboratory practices must be followed during handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-(prop-2-enylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-3-8-12-17(15,16)11-6-4-10(5-7-11)13-9(2)14/h3-7,12H,1,8H2,2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVUSVMLXSCFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601225255
Record name N-[4-[(2-Propen-1-ylamino)sulfonyl]phenyl]acetamide
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Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101568-44-9
Record name N-[4-[(2-Propen-1-ylamino)sulfonyl]phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101568-44-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-[(2-Propen-1-ylamino)sulfonyl]phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601225255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of N 4 Prop 2 En 1 Yl Sulfamoyl Phenyl Acetamide

Established Synthetic Routes to N-{4-[(prop-2-en-1-yl)sulfamoyl]phenyl}acetamide

The traditional synthesis of this compound is a multi-step process that hinges on the sequential formation of amide and sulfonamide linkages. A common and logical approach begins with the readily available compound acetanilide (B955), which serves as the foundational phenylacetamide structure.

Synthesis of Precursor Aminobenzenesulfonamide Derivatives

The journey towards the target molecule often commences with the synthesis of a key intermediate, 4-acetamidobenzenesulfonyl chloride. This is typically achieved through the chlorosulfonation of acetanilide. In this electrophilic aromatic substitution reaction, acetanilide is treated with an excess of chlorosulfonic acid. The acetamido group (-NHCOCH₃) is an ortho-, para-directing group, and due to steric hindrance from the bulky acetyl group, the substitution occurs predominantly at the para position. The amino group of aniline is acetylated to form acetanilide to protect it from reacting with chlorosulfonic acid, which would otherwise lead to undesired side products or deactivate the aromatic ring.

An alternative precursor is 4-aminobenzenesulfonamide, also known as sulfanilamide (B372717). Its synthesis can start from the nitration of benzene (B151609), followed by reduction of the nitro group to form aniline. The aniline is then acetylated, chlorosulfonated, and subsequently aminated to produce sulfanilamide after a final hydrolysis step.

Sulfonamidation Reactions and Conditions

Sulfonamidation is the core reaction for creating the sulfonamide bond (-SO₂NH-). The classic and most direct method involves the reaction of a sulfonyl chloride with a primary or secondary amine. For the synthesis of the target compound, 4-acetamidobenzenesulfonyl chloride is reacted with allylamine (prop-2-en-1-amine).

This reaction is typically carried out in a basic medium to neutralize the hydrochloric acid (HCl) generated as a byproduct. A variety of bases and solvent systems can be employed. For instance, similar reactions have been successfully performed in a basic aqueous medium, maintaining a pH between 8 and 10 using sodium carbonate, or in the presence of pyridine (B92270) or triethylamine in an organic solvent like dichloromethane. The reaction is generally stirred for several hours to ensure completion.

Introduction of the Acetamide (B32628) Moiety via Acylation

The acetamide group is a crucial feature of the target molecule. As mentioned, this group is often introduced at the beginning of the synthesis by acetylating aniline to form acetanilide. This N-acylation is a protective measure and a strategic step to direct the subsequent chlorosulfonation. The acetylation of an amine is typically achieved using acetic anhydride or acetyl chloride. The reaction can be performed in the presence of a base like sodium acetate or under catalyst-free and solvent-free conditions.

Alternatively, if the synthesis starts with 4-aminobenzenesulfonamide, the acylation step would be performed on the sulfonamide precursor. The N-acylation of sulfonamides can be carried out using acylating agents like carboxylic acid anhydrides or chlorides in the presence of catalysts such as metal hydrogen sulfates, metal triflates, or under ultrasound irradiation. Selective acylation of the aromatic amino group in the presence of the sulfonamide group can be challenging and requires carefully controlled conditions.

Formation of the Allyl (Prop-2-en-1-yl)sulfamoyl Group

The defining allyl group is incorporated through the sulfonamidation reaction previously described (Section 2.1.2), where 4-acetamidobenzenesulfonyl chloride is reacted with allylamine. This directly forms the N-allyl sulfonamide linkage. The term "allyl" refers to the −CH₂−HC=CH₂ substituent.

Another strategy involves the N-alkylation of a pre-formed sulfonamide. For example, N-(4-sulfamoylphenyl)acetamide could be reacted with an allyl halide, such as allyl bromide, in the presence of a base. This method is a common way to introduce alkyl groups onto a sulfonamide nitrogen.

Exploratory Synthetic Strategies for this compound

While the established routes are reliable, modern synthetic chemistry seeks more efficient, selective, and environmentally benign methods. Exploratory strategies for synthesizing N-allyl sulfonamides often focus on advanced catalytic systems that can streamline the process, reduce waste, and improve yields.

Catalyst Systems for Reaction Efficiency and Selectivity

Modern catalysis offers a plethora of options to improve the synthesis of sulfonamides. These methods could be adapted for the large-scale or more efficient production of this compound.

Palladium-Catalyzed Reactions: Palladium catalysts are exceptionally versatile for forming carbon-nitrogen bonds. The Tsuji-Trost allylation, for example, involves the palladium-catalyzed reaction of an allyl-containing compound with a nucleophile, such as a sulfonamide. Recent studies have demonstrated the synthesis of N-allyl sulfonamides through palladium-catalyzed three-component tandem reactions or intramolecular allylic amidation. These methods offer high stereoselectivity and can be used to construct complex sulfonamides in a single pot.

Copper-Catalyzed Reactions: Copper catalysis has emerged as a cost-effective and powerful tool in organic synthesis. Copper-catalyzed cross-coupling reactions can be used to form the N-aryl bond in sulfonamides. More advanced one-pot methods merge the conversion of aromatic acids into sulfonyl chlorides with subsequent amination, all mediated by a copper catalyst, which avoids the isolation of reactive intermediates.

Other Catalytic Systems:

Rhodium and Iridium Catalysis: These metals can catalyze the direct C-H amidation of arenes with sulfonamides, offering a highly atom-economical route to N-aryl sulfonamides.

Manganese Catalysis: Manganese-based catalysts have been employed for the N-alkylation of sulfonamides using alcohols as green alkylating agents.

Photoredox Catalysis: Visible light-mediated photoredox catalysis provides a metal-free approach to activate sulfonamides for arylation reactions, potentially offering a novel route to constructing the sulfonyl-aryl bond.

These exploratory methods highlight the ongoing efforts to refine sulfonamide synthesis, moving towards more sustainable and efficient chemical manufacturing.

Table 1: Overview of Catalytic Systems for Sulfonamide Synthesis

Catalytic System Reaction Type Potential Advantage
Palladium (e.g., Pd(PPh₃)₄) N-Allylation, C-N Cross-Coupling High selectivity, broad substrate scope
Copper (e.g., Cu(OTf)₂) N-Acylation, One-Pot Sulfonamidation Cost-effective, mild conditions
Rhodium / Iridium C-H Amidation High atom economy, direct functionalization
Manganese N-Alkylation with Alcohols Use of green alkylating agents
Photoredox (Metal-Free) N-S Bond Cleavage / Arylation Avoids transition metals, mild conditions

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of sulfonamides to minimize environmental impact and improve efficiency. Traditional methods, while effective, can involve hazardous solvents and reagents. Modern approaches focus on milder conditions, alternative energy sources, and environmentally benign solvent systems.

One prominent green methodology is the use of ultrasound irradiation . Ultrasound-assisted synthesis has been shown to promote the N-sulfonylation of amines, offering significant advantages such as the use of greener solvents, milder and cleaner reaction conditions, higher yields, and shorter reaction times. rsc.orgacs.org The synthesis of sulfonamides, including structures analogous to the title compound, has been successfully carried out at room temperature using natural nanozeolite catalysts under ultrasound, which simplifies work-up procedures and reduces waste. rsc.org Ferric chloride-bentonite has also been employed as a catalyst in ethanol under ultrasonic conditions, achieving high yields of aryl sulfonamides. nih.gov

Microwave-assisted synthesis represents another powerful green tool. This technique dramatically reduces reaction times from hours to minutes and often prevents the formation of by-products, leading to cleaner reactions and higher purity. acs.orgorganic-chemistry.org An efficient microwave-assisted method for synthesizing sulfonamides directly from sulfonic acids or their sodium salts, bypassing the need to isolate the often-unstable sulfonyl chloride intermediates, has been developed. rsc.orgrsc.org This approach shows good functional group tolerance and is scalable, making it relevant for pharmaceutical applications. rsc.org

Furthermore, conducting the synthesis in water as a solvent aligns with green chemistry principles. A facile and environmentally benign synthesis of sulfonamides has been described that takes place in aqueous media under dynamic pH control, omitting the need for organic bases and simplifying product isolation to mere filtration. researcher.life Other innovative methods include iodine-mediated synthesis from sodium sulfinates and ammonia (B1221849) in water, and electrochemical approaches that avoid harsh chemical oxidants. nih.gov

Interactive Table: Green Synthesis Approaches for Sulfonamides
MethodologyKey FeaturesTypical ConditionsAdvantagesReference
Ultrasound IrradiationUse of sonic waves to promote reactionRoom temperature; various catalysts (e.g., nanozeolites, FeCl3-bentonite)Shorter reaction times, milder conditions, high yields, reduced waste rsc.orgnih.gov
Microwave AssistanceUse of microwave energy to heat reactionDirectly from sulfonic acids using TCT activating agentDrastically reduced reaction times (minutes vs. hours), high purity organic-chemistry.orgrsc.orgrsc.org
Aqueous SynthesisWater as the primary solventDynamic pH control, no organic baseEnvironmentally benign, simplified work-up, high purity researcher.life

Derivatization and Scaffold Modification of this compound

The molecular architecture of this compound allows for a wide range of chemical modifications, making it a valuable scaffold for creating diverse derivatives.

Chemical Transformations at the Allyl Group (e.g., hydrogenation, halogenation, epoxidation for scaffold diversification)

The prop-2-en-1-yl (allyl) group is a versatile functional handle for scaffold diversification due to the reactivity of its carbon-carbon double bond.

Epoxidation : The double bond can be converted into an epoxide, a valuable synthetic intermediate. Asymmetric epoxidation of N-alkenyl sulfonamides has been achieved using Hf(IV)-bishydroxamic acid complexes as catalysts. nih.gov In these reactions, the sulfonyl group acts as an effective directing group, enabling the preparation of enantiomerically enriched epoxides.

Halogenation and Cyclization : The allyl group can participate in oxidative halogenation reactions. For instance, reacting N-allyltrifluoromethanesulfonamide with acetamide in the presence of t-BuOCl–NaI leads to the formation of 2,5-bis(chloromethyl)-1,4-bis(trifluoromethanesulfonyl)piperazine, demonstrating a halogenation-cyclization cascade.

Further Functionalization : A variety of other transformations can be performed on N-allyl sulfonamides. Chiral selenide catalysts have been used for intermolecular azidothiolation, oxythiolation, and thioarylation, adding diverse functionalities across the double bond.

Hydrogenation : The double bond of the allyl group can be reduced to the corresponding propyl group through catalytic hydrogenation. This transformation converts the unsaturated moiety into a saturated alkyl chain, altering the compound's steric and electronic properties. While specific examples on the title compound are not prevalent, the hydrogenation of allyl groups is a standard and high-yielding transformation, commonly achieved using catalysts such as palladium on carbon (Pd/C) with a hydrogen source.

Modifications at the Sulfamoyl Nitrogen Atom

The primary synthetic route to the title compound involves the reaction of 4-acetamidobenzenesulfonyl chloride with allylamine. By substituting allylamine with a wide array of other primary or secondary amines, a large library of analogues can be generated, each with a different substituent on the sulfamoyl nitrogen. This approach is a cornerstone for diversifying the sulfonamide scaffold. A general procedure involves stirring the sulfonyl chloride with the desired amine and a base like sodium carbonate or pyridine in a suitable solvent.

Interactive Table: Examples of N-Sulfamoyl Derivatization
Amine ReagentResulting N-SubstituentReference
BenzylamineBenzyl
Piperazine (B1678402)Piperazinyl
(Tetrahydrofuran-2-yl)methanamine(Tetrahydrofuran-2-yl)methyl
Cytosine2-oxo-1,2-dihydropyrimidin-4-yl
9-Methyl-9H-purin-6-amine9-methyl-9H-purin-6-yl

Substituent Effects on the Phenyl Ring

The properties of the this compound scaffold can be fine-tuned by introducing substituents onto the central phenyl ring. These modifications are typically incorporated by starting the synthesis with a substituted acetanilide. The standard synthesis of the key intermediate, 4-acetamidobenzenesulfonyl chloride, begins with the chlorosulfonation of acetanilide. By using a substituted acetanilide, one can produce a correspondingly substituted sulfonyl chloride, which can then be reacted with allylamine.

The nature of the substituent (electron-donating or electron-withdrawing) can influence the reactivity of the molecule. For example, electron-withdrawing groups on the phenyl ring would increase the electrophilicity of the sulfur atom in the sulfonyl chloride intermediate, potentially accelerating its reaction with amines. Conversely, these groups would decrease the nucleophilicity of the acetamide nitrogen, affecting its potential for further reactions. Such electronic effects have been shown to impact the outcomes of related copper-catalyzed N-arylation reactions.

Alterations of the Acetamide Functionality

The acetamide group (–NHCOCH₃) provides another site for chemical modification.

Hydrolysis/Deacylation : The acetyl group can be removed via acid-catalyzed hydrolysis to yield the corresponding primary amine, N¹-(prop-2-en-1-yl)benzene-1,4-disulfonamide. This reaction is typically performed by refluxing the compound in aqueous acid, such as HCl. This unmasks a reactive amino group for further functionalization.

Transacylation : The acetyl group can be exchanged for other acyl groups. This can be achieved either by deacylating and then re-acylating with a different acid chloride or anhydride, or through direct transacylation reactions. For example, FeCl₃ has been shown to catalyze the nonhydrolytic deacylation of N-acylsulfonamides and their subsequent acylation with different acyl sources.

Modification of the Acetyl Group : Instead of replacing the entire group, the methyl portion of the acetyl group can be functionalized. For instance, related N-(4-sulfamoylphenyl)acetamide structures have been modified by introducing piperidine and other moieties to the acetyl group, creating more complex side chains.

N-Alkylation : The amide nitrogen itself can be alkylated, converting the secondary amide into a tertiary amide, though this often requires strong bases and specific conditions.

Synthesis of Hybrid Scaffolds Incorporating this compound Elements

Molecular hybridization, the strategy of covalently linking two or more distinct pharmacophores into a single molecule, is a powerful approach in medicinal chemistry. The N-phenylacetamide and sulfonamide moieties are common components in such hybrid designs.

NSAID Conjugates : The acetamide linkage is frequently used to create mutual prodrugs. Several studies report the conjugation of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), such as ibuprofen (B1674241), with sulfa drugs. In these hybrids, the carboxylic acid of the NSAID forms an amide bond with the free amine of a deacetylated sulfonamide scaffold, effectively creating a complex acetamide functionality.

Thiazole Hybrids : The sulfonamide scaffold is often combined with heterocyclic rings like thiazole to generate molecules with novel properties. These hybrids can be synthesized by reacting a sulfonamide-containing thiosemicarbazone with reagents like ethyl chloroacetate to form a thiazolidinone ring. In other designs, a pre-formed thiazole-containing amine is reacted with the sulfonyl chloride to attach the heterocycle directly to the sulfamoyl nitrogen. This approach combines the structural features of both sulfonamides and thiazoles into a single molecular entity.

Interactive Table: Examples of Hybrid Scaffolds
Hybrid TypeLinked MoietyLinkage StrategyPurpose/ExampleReference
NSAID ConjugateIbuprofenAmide bond formation with the aniline nitrogen (after deacetylation)Creation of mutual prodrugs
Thiazole HybridSubstituted ThiazoleReaction of a sulfonamide-thiosemicarbazone precursorCombining two known pharmacophores
Benzothiazole HybridBenzothiazoleSynthesis from 2-aminobenzothiazole with a sulfonamide-amide structureDevelopment of multifunctional molecules

Advanced Spectroscopic and Structural Characterization of N 4 Prop 2 En 1 Yl Sulfamoyl Phenyl Acetamide and Analogues for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed connectivity map of the molecule can be established.

The ¹H NMR spectrum of N-{4-[(prop-2-en-1-yl)sulfamoyl]phenyl}acetamide is expected to exhibit distinct signals corresponding to the protons of the acetamide (B32628) group, the aromatic ring, and the N-allyl group. Based on data from analogous compounds, the following proton assignments can be predicted.

The acetamide group will show a singlet for the methyl protons (CH₃) typically in the range of δ 2.0-2.3 ppm and a broad singlet for the amide proton (NH) around δ 10.0-10.5 ppm. The protons on the para-substituted benzene (B151609) ring will appear as two distinct doublets in the aromatic region (δ 7.0-8.0 ppm), characteristic of an AA'BB' spin system.

The N-allyl group will present a more complex pattern. The methylene (B1212753) protons adjacent to the nitrogen (-CH₂-) are expected to appear as a doublet of triplets around δ 3.6-4.0 ppm. The terminal vinyl protons (=CH₂) will likely show two separate signals, one for the cis and one for the trans proton, in the range of δ 5.0-5.4 ppm, each appearing as a doublet of doublets. The internal vinyl proton (-CH=) is predicted to be a multiplet in the range of δ 5.6-6.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
-C(O)CH₃2.0 - 2.3s-
Ar-H (ortho to -NHAc)7.5 - 7.8d~8-9
Ar-H (ortho to -SO₂-)7.7 - 8.0d~8-9
-NH-C(O)-10.0 - 10.5br s-
-SO₂-NH-~5.3t~6.0
-N-CH₂-3.6 - 4.0dtJ ≈ 6.0, 1.5
=CH₂ (cis)5.0 - 5.2ddJ ≈ 10.0, 1.3
=CH₂ (trans)5.2 - 5.4ddJ ≈ 17.0, 1.5
-CH=5.6 - 6.0m-

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the acetamide group is expected to have a chemical shift in the range of δ 168-170 ppm, while the methyl carbon will be found upfield, around δ 24-25 ppm. The aromatic carbons will show four distinct signals. The carbon attached to the nitrogen of the acetamide group and the carbon attached to the sulfur of the sulfonamide group will be downfield shifted compared to the other two aromatic carbons.

The carbons of the N-allyl group are expected at approximately δ 47 ppm for the methylene carbon (-CH₂-), around δ 118 ppm for the terminal vinyl carbon (=CH₂), and in the region of δ 133 ppm for the internal vinyl carbon (-CH=).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-C(O)CH₃24 - 25
Ar-C (ortho to -NHAc)118 - 120
Ar-C (ortho to -SO₂-)127 - 129
Ar-C (ipso to -NHAc)142 - 144
Ar-C (ipso to -SO₂-)133 - 135
-C(O)-168 - 170
-N-CH₂-47
=CH₂118
-CH=133

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques would be employed. Correlation Spectroscopy (COSY) would reveal the coupling between adjacent protons, for instance, confirming the connectivity within the N-allyl group. Heteronuclear Multiple Quantum Coherence (HMQC) would correlate directly bonded protons and carbons, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals. Finally, Heteronuclear Multiple Bond Correlation (HMBC) would show correlations between protons and carbons that are two or three bonds apart, providing crucial information about the connectivity of the different functional groups, for example, by showing a correlation between the aromatic protons and the carbonyl carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, S=O, and C=C bonds.

The N-H stretching vibrations of the acetamide and sulfonamide groups are expected to appear in the region of 3200-3400 cm⁻¹. The C=O stretching of the amide group will likely be a strong band around 1670-1700 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group are predicted to be in the ranges of 1320-1350 cm⁻¹ and 1150-1170 cm⁻¹, respectively. The C=C stretching of the aromatic ring and the allyl group will likely be observed in the 1450-1600 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound
Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
N-H (Amide & Sulfonamide)Stretching3200 - 3400
C-H (Aromatic & Alkene)Stretching3000 - 3100
C-H (Alkyl)Stretching2850 - 3000
C=O (Amide I)Stretching1670 - 1700
N-H (Amide II)Bending1530 - 1550
C=C (Aromatic & Alkene)Stretching1450 - 1600
S=O (Asymmetric)Stretching1320 - 1350
S=O (Symmetric)Stretching1150 - 1170

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a key technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. For this compound, with a molecular formula of C₁₁H₁₄N₂O₃S, the calculated exact mass would be approximately 254.0725. An experimental HRMS measurement yielding a mass very close to this calculated value would provide strong evidence for the correct elemental composition of the synthesized molecule.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not available, analysis of related sulfonamide structures reveals common features. tcichemicals.comnih.gov

The sulfur atom in the sulfonamide group typically adopts a distorted tetrahedral geometry. The molecule is generally not planar, with the acetamide and N-allyl-sulfamoyl groups being twisted relative to the plane of the benzene ring.

In the solid state, sulfonamides are known to form extensive networks of hydrogen bonds. tcichemicals.com For the title compound, it is expected that the N-H protons of both the acetamide and sulfonamide groups will act as hydrogen bond donors, while the oxygen atoms of the carbonyl and sulfonyl groups will act as hydrogen bond acceptors. These interactions would likely lead to the formation of chains or more complex three-dimensional networks, significantly influencing the crystal packing and the physical properties of the compound.

Chromatographic Methods for Purity and Identity Confirmation in Research

In the synthesis and characterization of novel compounds for research, establishing the purity and confirming the identity of the target molecule are paramount. For this compound and its analogues, chromatographic techniques are indispensable tools. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase, allowing for both qualitative and quantitative analysis. High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Gas Chromatography (GC) are routinely employed to assess purity, monitor reaction progress, and isolate compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile or thermally sensitive molecules like N-substituted sulfonamides and acetamides. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for these compounds due to their moderate polarity.

Research Findings: In RP-HPLC, a non-polar stationary phase, typically a C18 (octadecylsilyl) bonded silica (B1680970), is used in conjunction with a polar mobile phase. The separation mechanism is based on the hydrophobic interactions between the analytes and the stationary phase. For compounds structurally similar to this compound, such as other acetanilides and sulfonamides, mobile phases commonly consist of acetonitrile (B52724) or methanol (B129727) mixed with water. sielc.combsu.edu.eg To ensure good peak shape and reproducibility, the pH of the mobile phase is often controlled using buffers like phosphate (B84403) buffer or modifiers such as formic or phosphoric acid. sielc.comlatamjpharm.org The use of formic acid is particularly advantageous when coupling HPLC with a mass spectrometer (MS) for identity confirmation. sielc.com

Detection is typically achieved using a UV detector, as the aromatic rings in these molecules provide strong chromophores. latamjpharm.org For instance, a method developed for the acetanilide (B955) flutamide (B1673489) utilized a C18 column with a mobile phase of phosphate buffer and acetonitrile (50:50, v/v) and UV detection at 240 nm. latamjpharm.org The validation of such methods generally demonstrates good linearity, precision, and accuracy, confirming their suitability for quantitative purity determination. bsu.edu.eglatamjpharm.org

Table 1: Exemplary HPLC Conditions for Analysis of Analogous Compounds

Parameter Condition 1 Condition 2
Stationary Phase Luna C18 (100 mm x 4.6 mm, 5 µm) latamjpharm.org C18 Column bsu.edu.eg
Mobile Phase 0.05 M Phosphate Buffer (pH 4.0) : Acetonitrile (50:50, v/v) latamjpharm.org Acetonitrile : Water (40:60, v/v) bsu.edu.eg
Flow Rate 1.0 mL/min latamjpharm.org Not Specified
Detection UV at 240 nm latamjpharm.org Diode-Array Detection (DAD) bsu.edu.eg

| Analyte Class | Acetanilide latamjpharm.org | Acetanilide / Sulfonamide related bsu.edu.eg |

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective method widely used in synthetic chemistry research to monitor the progress of reactions, identify compounds in a mixture, and assess purity. For sulfonamide derivatives, TLC is a well-established analytical tool. taylorfrancis.comnih.gov

Research Findings: The most common stationary phase for the analysis of sulfonamides is silica gel. researchgate.net The choice of mobile phase is critical for achieving good separation. A study on the separation of six different sulfonamides successfully used a mobile phase system of dichloromethane–methanol–ammonia (B1221849) (5:1:0.25, v/v/v) on silica gel G plates. mdpi.com Another common system for separating sulfonamides is a mixture of chloroform (B151607) and tert-butanol (B103910) (80:20 v/v). usda.gov

Visualization of the separated spots on the TLC plate can be achieved by exploiting the UV-quenching properties of the aromatic rings under UV light (typically at 254 nm). researchgate.net For enhanced sensitivity and specificity, derivatization with a fluorogenic agent like fluorescamine (B152294) is often employed. The TLC plate is sprayed with or dipped into a fluorescamine solution, which reacts with the primary or secondary amine groups present in many sulfonamides to produce highly fluorescent spots visible under long-wave UV light (around 366 nm). researchgate.netusda.govnih.gov This technique allows for detection at nanogram levels. nih.gov The retention factor (Rf), the ratio of the distance traveled by the analyte to the distance traveled by the solvent front, is used for identification by comparison with a known standard.

Table 2: Example TLC Systems for Sulfonamide Analysis

Stationary Phase Mobile Phase Visualization Application
Silica Gel F254 researchgate.net Chloroform : Methanol (89:11, v/v) researchgate.net UV (254 nm) Separation of Sulfadimidine, Sulfadiazine (B1682646), etc. researchgate.net
Silica Gel usda.gov Chloroform : tert-Butanol (80:20, v/v) usda.gov Fluorescamine dipping, UV light usda.gov Quantitation of various sulfonamides usda.gov

Computational and Theoretical Chemistry Investigations of N 4 Prop 2 En 1 Yl Sulfamoyl Phenyl Acetamide

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. These simulations provide detailed insights into the conformational dynamics, stability, and interactions of molecules, which are crucial for understanding their biological functions and for drug design.

Analysis of Conformational Dynamics and Stability of N-{4-[(prop-2-en-1-yl)sulfamoyl]phenyl}acetamide

Simulations for related acetamide-sulfonamide scaffolds show that these molecules can achieve stability through intramolecular hydrogen bonds, which contribute to a more rigid conformation. nih.gov The dynamics of the prop-2-en-1-yl (allyl) group, the acetamide (B32628) moiety, and the phenylsulfamoyl core can be tracked over time to identify the most stable, low-energy conformations. By analyzing the root-mean-square deviation (RMSD) of the atomic positions during a simulation, researchers can assess the structural stability of the molecule. A stable RMSD value over time suggests that the molecule has reached an equilibrium state. nih.gov Such analyses are fundamental to understanding how the molecule might behave in a biological environment.

Stability and Dynamics of Ligand-Target Complexes

When this compound binds to a biological target, such as an enzyme or receptor, MD simulations can elucidate the stability and dynamics of the resulting complex. These simulations are critical for predicting the binding affinity and the mechanism of action. Studies on similar acetamide-sulfonamide scaffolds complexed with enzymes like urease have shown that the stability of the protein-ligand complex is a key determinant of inhibitory activity. nih.govsemanticscholar.org

The stability of such complexes is often evaluated by monitoring the RMSD of the protein backbone and the ligand over the course of the simulation. A complex that equilibrates and maintains a stable RMSD suggests a stable binding mode. nih.gov Furthermore, analysis of the interactions, such as hydrogen bonds and hydrophobic contacts between the ligand and the target's active site, can reveal the key residues responsible for binding. researchgate.net For example, the sulfonamide and acetamide groups are capable of forming strong hydrogen bonds, which are often crucial for anchoring the ligand within the binding pocket. nih.gov The dynamics of these interactions provide a more complete picture of the binding event than static docking models alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org

Selection and Calculation of Molecular Descriptors

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. frontiersin.org For a compound like this compound and its derivatives, a wide array of descriptors can be calculated. These are typically categorized as follows:

0D Descriptors (Constitutional): These describe the basic composition of the molecule, such as molecular weight and atom counts.

1D Descriptors (Topological): These are derived from the 2D representation of the molecule and describe atomic connectivity, such as the Wiener index. kg.ac.rs

2D Descriptors: These descriptors capture more complex structural information from the 2D graph, including electronic and topological properties. Examples include Geary autocorrelation descriptors and atom-centered fragments. researchgate.netnih.gov

3D Descriptors: These are calculated from the 3D coordinates of the molecule and describe its spatial properties, such as molecular volume and surface area. kg.ac.rs

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and describe electronic properties like ionization potential and partial charges on atoms. kg.ac.rs

The selection of relevant descriptors is a critical step, often involving statistical methods to identify a subset that best correlates with the biological activity while avoiding intercorrelation. frontiersin.orgkg.ac.rs

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Related Compounds

Descriptor TypeDescriptor Name/CodeDescriptionReference
Topological (1D)WmeanWiener index on distance code kg.ac.rs
2D AutocorrelationGATS7eGeary autocorrelation - lag 7 / weighted by atomic Sanderson electronegativities researchgate.net
Atom-Centered Fragments (2D)H-047H attached to C1(sp3)/C0(sp2) researchgate.net
WHIM (3D)G3m3rd component symmetry directional WHIM index / weighted by atomic masses researchgate.netresearchgate.net
Quantum ChemicalqCCPartial charge at the C-terminal carbonyl carbon kg.ac.rs

Development of Predictive Models for this compound Derivative Activities

Once a set of relevant descriptors is selected, a mathematical model is developed to predict the biological activity of new or untested derivatives. Various statistical methods can be employed to build these predictive models.

A common approach is Multiple Linear Regression (MLR) , which creates a linear equation relating the descriptors to the activity. kg.ac.rs MLR models are valued for their simplicity and interpretability. For instance, a QSAR study on the anticonvulsant activity of benzylacetamide derivatives successfully used MLR to build a model combining 2D and 3D descriptors, achieving good predictive quality. kg.ac.rs

More advanced, non-linear methods are also used. Gene Expression Programming (GEP) and Bayesian-Regularized Neural Networks (BRANN) can capture complex, non-linear relationships between molecular structure and activity that may be missed by linear methods. frontiersin.orgnih.gov These models are often more robust and can have higher predictive accuracy. nih.gov The validity and predictive power of any QSAR model must be rigorously tested using both internal (e.g., leave-one-out cross-validation) and external validation with a set of compounds not used in model development. kg.ac.rs

Pharmacophore Modeling and Ligand-Based Design Approaches

Pharmacophore modeling is a cornerstone of ligand-based drug design, used when the 3D structure of the biological target is unknown. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific target and to trigger (or block) its biological response.

For a molecule like this compound, a pharmacophore model would identify key chemical features. These typically include:

Hydrogen Bond Donors (HBD): The N-H groups in the sulfonamide and acetamide moieties.

Hydrogen Bond Acceptors (HBA): The oxygen atoms of the sulfonyl and carbonyl groups.

Aromatic Rings: The central phenyl ring.

Hydrophobic Features: The prop-2-en-1-yl (allyl) group.

By aligning a set of active derivatives and identifying the common spatial arrangement of these features, a pharmacophore hypothesis can be generated. nih.gov This model serves as a 3D query to search virtual compound libraries for new molecules that match the pharmacophore and are therefore likely to be active. It also provides a blueprint for designing new derivatives by modifying the scaffold to better fit the pharmacophore model, thereby enhancing biological activity. nih.gov This approach is instrumental in guiding the synthesis of novel compounds with improved potency and selectivity.

In Vitro Biological Activity Studies and Molecular Mechanisms of N 4 Prop 2 En 1 Yl Sulfamoyl Phenyl Acetamide and Analogues

Enzyme Inhibition Studies (In Vitro)

The unique structural characteristics of N-{4-[(prop-2-en-1-yl)sulfamoyl]phenyl}acetamide, featuring a sulfonamide linkage and an acetamide (B32628) moiety, have prompted investigations into its potential as an enzyme inhibitor. This section delves into the in vitro enzymatic inhibition profile of this compound and its analogues, focusing on carbonic anhydrase, dihydropteroate (B1496061) synthase, urease, and other relevant enzyme targets.

Carbonic Anhydrase (CA) Inhibition Profiling

Sulfonamides are a well-established class of carbonic anhydrase inhibitors (CAIs). mdpi.commdpi.com The primary mechanism of action involves the binding of the sulfonamide group to the zinc ion in the active site of the enzyme. mdpi.com While direct inhibitory data for this compound on carbonic anhydrase isoforms is not extensively documented in publicly available literature, the inhibitory potential can be inferred from studies on analogous compounds.

Research on a diverse library of sulfonamides has demonstrated varying degrees of inhibition against different human carbonic anhydrase (hCA) isoforms. For instance, simple 4-substituted benzenesulfonamides have been shown to be weak inhibitors of Helicobacter pylori CA (hpCA), with inhibition constants (Kᵢ) in the range of 830-4310 nM. sigmaaldrich.com In contrast, clinically used CAIs like acetazolamide (B1664987) exhibit potent inhibition of hpCA with Kᵢ values in the range of 20-96 nM. sigmaaldrich.com

The inhibitory activity of sulfonamides is highly dependent on the substitution pattern on the aromatic ring and the nature of the sulfonamide nitrogen substituent. Studies on N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates have revealed their inhibitory activity against four hCA isoforms (I, II, IX, and XII). nih.gov The design of such hybrid molecules aims to achieve isoform-selective inhibition, which is crucial for therapeutic applications. nih.gov

The presence of the prop-2-en-1-yl group on the sulfonamide nitrogen of the target compound introduces a degree of flexibility and hydrophobicity that could influence its binding affinity to the CA active site. Further enzymatic assays are required to elucidate the specific inhibitory profile and isoform selectivity of this compound.

Table 1: Carbonic Anhydrase Inhibition by Analogous Sulfonamide Compounds

Compound/ClassTarget Isoform(s)Inhibition Constant (Kᵢ) / IC₅₀Reference
4-Substituted BenzenesulfonamidesH. pylori CA (hpCA)830 - 4310 nM sigmaaldrich.com
AcetazolamideH. pylori CA (hpCA)20 - 96 nM sigmaaldrich.com
N-[4-(aminosulfonyl) phenyl]-1-aryl-4-oxo-1,4-dihydropyridazine-3-carboxamideshCA XII61.3 - 432.8 nM nih.gov

This table presents data for compounds analogous to this compound to illustrate the general activity of this chemical class.

Dihydropteroate Synthase (DHPS) Inhibition in Bacterial Systems

Sulfonamides exert their antibacterial effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folate biosynthesis pathway. nih.gov This pathway is absent in mammals, making DHPS an attractive target for antimicrobial agents. nih.gov The structural similarity of sulfonamides to the natural substrate of DHPS, para-aminobenzoic acid (pABA), allows them to bind to the active site and block the synthesis of dihydropteroate, a precursor of folic acid.

The development of novel DHPS inhibitors is driven by the increasing prevalence of bacterial resistance to traditional sulfa drugs. The effectiveness of this compound as a DHPS inhibitor would depend on its binding affinity to the active site of the enzyme from various bacterial species. Molecular docking studies on acrylamide-sulfisoxazole derivatives have been used to rationalize their observed antibacterial activity. nih.gov Similar in silico and in vitro studies would be necessary to determine the DHPS inhibitory potential of this compound.

Urease Inhibition Kinetics and Mechanisms

Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, leading to a rise in pH. nih.gov This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori. researchgate.net Therefore, urease inhibitors have therapeutic potential in treating infections caused by these bacteria.

Sulfonamide and acetamide derivatives have been extensively investigated as urease inhibitors. nih.govsemanticscholar.orgresearchgate.netnih.govnih.gov The structural similarity of sulfonamides to urea allows them to compete for binding to the active site of the urease enzyme. nih.gov Kinetic studies have revealed that sulfonamide-based inhibitors can exhibit different modes of inhibition, including competitive and mixed-type inhibition. nih.govsemanticscholar.org

For instance, ibuprofen (B1674241) conjugated with sulfathiazole (B1682510) and flurbiprofen (B1673479) conjugated with sulfadiazine (B1682646) and sulfamethoxazole (B1682508) have been shown to be potent competitive inhibitors of urease. semanticscholar.org In contrast, other conjugates exhibited a mixed mode of inhibition. semanticscholar.org A series of sulfonamide-1,2,3-triazole-acetamide derivatives were found to be significantly more potent than the standard inhibitor thiourea, with the most active compound being 198-folds more potent. researchgate.netnih.gov

The inhibitory activity is influenced by the nature of the substituents on the aromatic rings. The presence of the N-phenylacetamide moiety in the target compound, along with the sulfonamide group, suggests a high likelihood of urease inhibitory activity. The allyl group on the sulfonamide nitrogen may further contribute to the binding interactions within the enzyme's active site.

Table 2: Urease Inhibition by Analogous Sulfonamide and Acetamide Derivatives

This table presents data for compounds analogous to this compound to illustrate the general activity of this chemical class.

Other Enzyme Target Modulations (e.g., COX-2, LOX)

The structural features of this compound, particularly the N-acetyl-benzenesulfonamide core, are found in a class of compounds known for their anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. nih.govnih.gov Specifically, the phenyl sulfonamide moiety is a key feature of selective COX-2 inhibitors. nih.gov

COX-2 is an inducible enzyme involved in the inflammatory pathway, and its selective inhibition is a therapeutic strategy to reduce pain and inflammation with fewer gastrointestinal side effects compared to non-selective NSAIDs. nih.govnih.gov Structurally novel N-(benzene sulfonyl)acetamide derivatives have been designed and evaluated as multi-target inhibitors of COX-2, 5-lipoxygenase (5-LOX), and TRPV1 for anti-inflammatory and analgesic therapy. researchgate.net

One such derivative, compound 9a, displayed potent inhibitory activities against COX-2 (IC₅₀ = 0.011 µM) and 5-LOX (IC₅₀ = 0.046 µM). researchgate.net The selectivity of these compounds for COX-2 over COX-1 is attributed to the ability of the sulfonamide group to bind to a polar side pocket present in the COX-2 enzyme but not in COX-1. nih.gov

Given that this compound shares the N-acetyl-benzenesulfonamide scaffold, it is plausible that it could exhibit inhibitory activity against COX-2 and potentially 5-LOX. The allyl group substituent may influence the binding affinity and selectivity. In vitro enzymatic assays would be necessary to confirm and quantify this potential anti-inflammatory activity.

Table 3: COX-2 and 5-LOX Inhibition by Analogous N-(Benzenesulfonyl)acetamide Derivatives

CompoundCOX-2 IC₅₀ (µM)5-LOX IC₅₀ (µM)Reference
9a0.0110.046 researchgate.net
9b0.0230.31 researchgate.net

This table presents data for compounds analogous to this compound to illustrate the potential activity of this chemical class.

Antimicrobial Activity Investigations (In Vitro Assays)

The sulfonamide and acetamide moieties present in this compound are common pharmacophores in various antimicrobial agents. This section explores the potential of this compound and its analogues to inhibit the growth of specific bacterial strains in vitro.

Bacterial Growth Inhibition Against Specific Strains

The antibacterial activity of sulfonamides is primarily due to the inhibition of dihydropteroate synthase (DHPS), as discussed in section 5.1.2. N-phenylacetamide derivatives have also been shown to possess antibacterial properties against a range of pathogenic bacteria. researchgate.netmdpi.com

A series of N-(4-substituted phenyl) acetamide derivatives bearing a 1,3,4-oxadiazole (B1194373) moiety exhibited sustained inhibition against plant pathogenic bacteria, including Xanthomonas oryzae pv. oryzae, Ralstonia solanacearum, and Xanthomonas axonopodis pv. citri. researchgate.net Another study on N-phenylacetamide derivatives containing 4-arylthiazole moieties showed promising in vitro antibacterial activities against Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac), and X. oryzae pv. oryzicola (Xoc). mdpi.com For instance, N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) had an EC₅₀ value of 156.7 µM against Xoo, which was superior to the commercial bactericides bismerthiazol (B1226852) and thiodiazole copper. mdpi.com

Furthermore, N-(3,7-dimethylocta-2,6-dien-1-yl) phenylacetamide derivatives demonstrated excellent antibacterial activities against both Gram-positive (Bacillus cereus, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, with MIC values in the range of 10-230 µM. researchgate.net In a study of acetamide derivatives against Klebsiella pneumoniae, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide showed a minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of 512 µg/mL. nih.gov

The combined presence of the sulfonamide and N-phenylacetamide scaffolds in this compound suggests that it may possess a broad spectrum of antibacterial activity. The specific activity against different bacterial strains would need to be determined through standardized in vitro susceptibility testing.

Table 4: Antibacterial Activity of Analogous N-Phenylacetamide and Sulfonamide Derivatives

CompoundBacterial Strain(s)Activity (MIC / EC₅₀)Reference
N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1)Xanthomonas oryzae pv. oryzae156.7 µM (EC₅₀) mdpi.com
N-(3,7-dimethylocta-2,6-dien-1-yl) phenylacetamide derivativesB. cereus, S. aureus, E. coli, P. aeruginosa10-230 µM (MIC) researchgate.net
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (A2)Klebsiella pneumoniae512 µg/mL (MIC & MBC) nih.gov
Sulfonamide-dyes based pyrrole (B145914) compounds (4a)Salmonella typhimurium19.24 µg/mL (MIC) nih.gov
Sulfonamide-dyes based pyrrole compounds (4a)Escherichia coli11.31 µg/mL (MIC) nih.gov

This table presents data for compounds analogous to this compound to illustrate the potential activity of this chemical class.

Antifungal Activity Screening

The antifungal potential of compounds structurally related to this compound has been investigated against various fungal pathogens, particularly Candida species, which are common causes of human fungal infections. Arylsulfonamide derivatives, for instance, have demonstrated notable antifungal effects.

In one study, a series of sulfonamide-based compounds were tested against both American Type Culture Collection (ATCC) and clinical strains of C. albicans, C. parapsilosis, and C. glabrata. The compound N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide showed fungistatic activity against all tested strains at concentrations from 0.125 to 1 mg/mL, with few exceptions. nih.gov Further derivatization led to compounds with fungicidal effects; for example, an amine derivative and its hydrochloride salt were effective against a strain of Candida glabrata with a Minimum Fungicidal Concentration (MFC) of 1.000 mg/mL. nih.gov

Another study on 2-chloro-N-phenylacetamide, an acetamide analogue, revealed its efficacy against fluconazole-resistant clinical strains of C. albicans and C. parapsilosis. This compound inhibited all tested strains with Minimum Inhibitory Concentration (MIC) values ranging from 128 to 256 µg/mL and MFC values between 512 and 1,024 µg/mL. nih.govnih.gov Furthermore, it demonstrated significant activity against biofilms, inhibiting their formation by up to 92% and disrupting preformed biofilms by up to 87%. nih.govnih.gov

These findings highlight the potential of the sulfonamide and acetamide scaffolds as sources for novel antifungal agents.

Table 1: In Vitro Antifungal Activity of Analogue Compounds

Compound/Analogue Fungal Strain MIC (µg/mL) MFC (µg/mL)
N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide Candida spp. 125 - 1000 -
Amine derivative of N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide C. glabrata (strain 33) - 1000
2-chloro-N-phenylacetamide C. albicans (clinical strains) 128 - 256 512 - 1024

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration. Data is compiled from studies on analogue compounds. nih.govnih.govnih.gov

Studies on Microbial Resistance Mechanisms in vitro

Microbial resistance to sulfonamides, the oldest class of antibacterial drugs, is a well-documented phenomenon primarily mediated by two mechanisms: mutations in the target enzyme gene (folP) and the acquisition of foreign genes (sul) that encode for sulfa-insensitive versions of the target enzyme, dihydropteroate synthase (DHPS). nih.gov The plasmid-borne resistance genes, such as sul1, sul2, and sul3, are widespread among various bacterial species. nih.gov These acquired enzymes exhibit a remodeled substrate-binding region that confers the ability to discriminate between the natural substrate (p-aminobenzoic acid) and the sulfonamide drug, a property absent in the wild-type enzymes. nih.gov

In fungi, resistance to antifungal agents can also develop through various mechanisms. For instance, some Candida species exhibit innate high resistance to azoles. nih.gov While specific resistance mechanisms to this compound have not been detailed, general mechanisms in fungi include target enzyme modification, overexpression of efflux pumps that actively remove the drug from the cell, and alterations in the cell wall or membrane composition. nih.govnih.gov Studies on 2-chloro-N-phenylacetamide showed that its mechanism does not involve binding to ergosterol (B1671047) or damaging the fungal cell wall, suggesting alternative pathways of action which microbes could potentially develop resistance to. nih.govnih.gov The combination of this compound with common antifungals like amphotericin B and fluconazole (B54011) resulted in antagonism, indicating complex interactions and the potential for intricate resistance profiles. nih.govnih.gov

Anti-Inflammatory Effects (In Vitro Cellular Models)

The anti-inflammatory properties of sulfonamide and acetamide derivatives are often evaluated through their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins (B1171923) involved in inflammation. researchgate.netresearchgate.netnih.gov Nonsteroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by blocking these enzymes. researchgate.net The two main isoforms, COX-1 and COX-2, are therapeutic targets, with COX-2 being the inducible isoform that plays a major role in the inflammatory process. researchgate.netnih.gov

In vitro studies on various cyclic imides bearing a benzenesulfonamide scaffold have demonstrated significant and selective COX-2 inhibitory activity. For example, certain phthalimide (B116566) derivatives showed potent COX-2 inhibition with IC50 values as low as 0.18 µM and high selectivity indices (COX-1 IC50/COX-2 IC50) greater than 277.8, comparable to the selective COX-2 inhibitor celecoxib. researchgate.net Similarly, a novel series of 2-benzamido-N-(4-substituted phenyl)thiophene-3-carboxamide derivatives were designed as selective COX-2 inhibitors, with one compound exhibiting a COX-2 IC50 of 0.29 µM and a selectivity index of 67.24. nih.gov These studies underscore the potential of the sulfonamide moiety, a key feature of this compound, for the development of selective anti-inflammatory agents.

Table 2: In Vitro Cyclooxygenase (COX) Inhibition by Analogue Compounds

Compound/Analogue Class COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (COX-1/COX-2)
2-Benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide VIIa >15.7 0.29 67.24
Phthalimide derivative 4 (benzenesulfonamide) >50 0.18 >277.8
Tetrahydrophthalimide derivative 3 (benzenesulfonamide) >50 0.20 >250
Celecoxib (Reference) >50 0.129 >387.6

IC50: The concentration of a drug that is required for 50% inhibition in vitro. Data is compiled from studies on analogue compounds. researchgate.netnih.gov

Antioxidant Activity Evaluation (In Vitro Assays)

The antioxidant capacity of chemical compounds is frequently assessed using in vitro assays that measure their ability to scavenge stable free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are among the most common methods used for this purpose. cytoskeleton.comekb.egresearchgate.net These spectrophotometric assays rely on the principle that an antioxidant compound will donate a hydrogen atom or an electron to the radical, causing a color change that can be quantified to determine the scavenging activity, often expressed as an IC50 value (the concentration required to scavenge 50% of the radicals). cytoskeleton.com

Table 3: In Vitro Antioxidant Activity of Various Compounds (for illustrative purposes)

Compound/Extract Assay IC50 (µg/mL)
Flavone (B191248) F10C (C. didymus) DPPH 43.8
Flavone F10C (C. didymus) ABTS 0.08
Gallic acid hydrate (B1144303) ABTS 1.03 ± 0.25
(+)-Catechin hydrate ABTS 3.12 ± 0.51
Trolox (Standard) DPPH 97.5

IC50: The concentration of a substance that is required for 50% scavenging of free radicals. This data is from various compounds to illustrate the assay results and does not represent the target compound. cytoskeleton.comnih.gov

Anticancer Activity Screening (In Vitro Cell Line Assays)

The sulfonamide and acetamide moieties are present in numerous compounds investigated for their anticancer properties. In vitro screening against a panel of human cancer cell lines is a primary method to identify potential antiproliferative agents.

Studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives demonstrated their potential as anticancer agents, particularly against the PC3 prostate carcinoma cell line. nih.gov For example, compound 2b in that study showed an IC50 value of 52 µM against PC3 cells. nih.gov Another study focused on spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives, where one compound exhibited significant efficacy against renal (RXF393), colon (HT29), and melanoma (LOX IMVI) cancer cell lines, with IC50 values of 7.01 µM, 24.3 µM, and 9.55 µM, respectively. cytoskeleton.com Furthermore, novel benzenesulfonamide derivatives designed as carbonic anhydrase IX inhibitors were evaluated for their anticancer activity. Compounds 12d and 12i showed potent cytotoxic activity under hypoxic conditions against breast cancer (MDA-MB-468) and leukemia (CCRF-CM) cell lines, with IC50 values in the low micromolar range.

These findings collectively suggest that the core structures within this compound are promising scaffolds for the development of novel agents that inhibit cancer cell proliferation.

Table 4: In Vitro Antiproliferative Activity of Analogue Compounds

Compound/Analogue Cancer Cell Line Cell Type IC50 (µM)
Spiro-acenaphthylene tethered--thiadiazole RXF393 Renal Cancer 7.01 ± 0.39
Spiro-acenaphthylene tethered--thiadiazole LOX IMVI Melanoma 9.55 ± 0.51
Spiro-acenaphthylene tethered--thiadiazole HT29 Colon Cancer 24.3 ± 1.29
2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide (2b) PC3 Prostate Cancer 52
Benzenesulfonamide derivative 12d MDA-MB-468 (hypoxic) Breast Cancer 3.99 ± 0.21
Benzenesulfonamide derivative 12i MDA-MB-468 (hypoxic) Breast Cancer 1.48 ± 0.08

IC50: The concentration of a drug that is required for 50% inhibition of cell proliferation in vitro. Data is compiled from studies on analogue compounds. cytoskeleton.comnih.gov

Understanding the molecular mechanisms underlying the antiproliferative effects of a compound is crucial for its development as a therapeutic agent. Key mechanisms for anticancer drugs include the disruption of the cell cycle and the inhibition of tubulin polymerization, which is essential for mitotic spindle formation.

Flow cytometry is a common technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Studies on sulfonamide derivatives have shown their ability to perturb the cell cycle. For instance, a new 2,4-dinitrobenzenesulfonamide (B1250028) derivative was found to induce cell cycle arrest at the G2/M phase in K562 leukemia cells and at the G0/G1 phase in Jurkat leukemia cells. Similarly, certain 5-chloro-N-(4-sulfamoylbenzyl) salicylamide (B354443) derivatives led to cell cycle arrest at the G2/M phase in a dose-dependent manner.

The inhibition of tubulin polymerization is another important anticancer mechanism. The salicylamide derivatives mentioned above were shown to effectively inhibit tubulin polymerization in vitro, and molecular docking studies suggested they bind to the colchicine-binding site of tubulin. Tubulin polymerization can be monitored by measuring the change in absorbance or fluorescence over time. nih.gov Compounds that inhibit this process, known as microtubule-destabilizing agents, prevent the formation of the mitotic spindle, leading to mitotic arrest and subsequent apoptosis. The ability of sulfonamide-containing compounds to induce G2/M arrest is often indicative of their role as tubulin polymerization inhibitors.

Investigations into Molecular Interaction and Target Elucidation

The molecular interactions and specific biological targets of this compound are not extensively documented in publicly available scientific literature. However, by examining the biological activities of its structural analogues, including various acetanilide (B955) and sulfonamide derivatives, potential mechanisms of action can be inferred. These related compounds have been investigated for their interactions with various biomolecules and their effects on cellular pathways.

Direct experimental studies detailing the interaction of this compound with DNA or RNA have not been identified in the current body of scientific literature. The chemical structure of the compound does not immediately suggest a classical DNA intercalating or groove-binding motif. However, the potential for indirect effects on nucleic acid processes through the modulation of cellular signaling pathways or enzymes involved in nucleotide metabolism cannot be entirely ruled out and warrants further investigation. Future research, such as electrophoretic mobility shift assays, fluorescence quenching studies, or computational modeling, would be necessary to definitively characterize any direct or indirect interactions with nucleic acids.

While specific receptor binding data for this compound is scarce, the broader classes of compounds to which it belongs—acetanilides and sulfonamides—are known to interact with and modulate the activity of various enzymes and receptors.

Enzyme Inhibition:

Acetanilide derivatives have been recognized for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. patsnap.comorientjchem.org This inhibition reduces the production of prostaglandins. patsnap.com For instance, certain synthetic acetanilide derivatives have demonstrated inhibitory activity against COX-2. orientjchem.org

Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. nih.gov This metalloenzyme is involved in numerous physiological processes, and its inhibition has therapeutic applications. nih.gov Glycopyranosylamine derivatives of sulfanilamide (B372717) have shown potent inhibition of CA I and CA II isoforms. nih.gov

The potential for this compound to exhibit similar inhibitory activities against these or other enzymes is a logical area for future research. The combination of the acetanilide and sulfonamide moieties within its structure suggests that it could potentially interact with the binding sites of both COX and CA enzymes.

Interactive Data Table: Enzyme Inhibitory Activity of Selected Analogues

Compound ClassAnalogue ExampleTarget EnzymeObserved Activity
Acetanilide2-phenoxy-N-(o-tolyl)acetamideCyclooxygenase (COX)Analgesic action, suggesting COX inhibition. orientjchem.org
AcetanilideMethyl 2-(2-oxo-2-(p-tolylamino)ethoxy)benzoateCyclooxygenase-2 (COX-2)Maximum COX-2 inhibitory action among a series of synthesized compounds. orientjchem.org
SulfonamideN-(p-sulfamoylphenyl)-alpha-D-glycopyranosylaminesCarbonic Anhydrase I (CA I)Inhibition constants in the range of 510-1200 nM. nih.gov
SulfonamideN-(p-sulfamoylphenyl)-alpha-D-glycopyranosylaminesCarbonic Anhydrase II (CA II)Potent inhibition with constants in the range of 10-25 nM. nih.gov

Receptor Affinity:

Analogues bearing the prop-2-yn-1-yl (propargyl) group, which is structurally related to the prop-2-en-1-yl (allyl) group of the title compound, have been shown to exhibit high affinity for sigma receptors (σRs). nih.gov For example, a polyfunctionalized pyridine (B92270) derivative with a propargylamino moiety displayed a high affinity for the σ1 receptor subtype. nih.gov Given the presence of the allyl group, it is conceivable that this compound could also interact with sigma receptors, though this remains to be experimentally verified.

The potential molecular interactions of this compound suggest that it could modulate several cellular pathways. These inferences are drawn from the activities of its analogues.

Inflammatory Pathways:

By potentially inhibiting COX enzymes, as is characteristic of many acetanilide derivatives, the compound could interfere with the arachidonic acid cascade. patsnap.comorientjchem.org This would lead to a reduction in the synthesis of prostaglandins, which are key mediators of inflammatory responses, pain, and fever. patsnap.com

Cell Cycle Regulation and Apoptosis:

Several acetanilide derivatives have been investigated for their anticancer properties and have been shown to influence cell cycle progression and induce apoptosis. nih.govresearchgate.net For example, certain hydantoin (B18101) acetanilide derivatives have been observed to arrest the cell cycle at the sub-G1 and S phases and significantly increase the population of apoptotic cells in non-small cell lung cancer (NSCLC) cell lines. nih.gov Another study on acetanilide derivatives reported cell cycle arrest at the G1 or G2 phase in breast cancer cells. researchgate.net These findings suggest that the acetanilide scaffold can be a component of molecules that trigger programmed cell death and interfere with cell proliferation.

Signal Transduction:

The inhibition of receptor tyrosine kinases (RTKs) is another mechanistic pathway associated with acetanilide analogues. researchgate.net For instance, certain derivatives have been shown to bind to the active region of the epidermal growth factor receptor (EGFR), a key RTK involved in cell growth and proliferation. nih.govresearchgate.net The downstream signaling pathways of EGFR, such as the Akt and ERK pathways, are consequently affected. nih.gov

Interactive Data Table: Cellular Effects of Selected Analogues

Compound ClassAnalogue ExampleCell LineCellular Effect
AcetanilideHydantoin acetanilide derivativesA549 (NSCLC)Cell cycle arrest at sub-G1 and S phases; induction of apoptosis. nih.gov
AcetanilideKMS5 and KMS9Breast Cancer CellsG1 cell cycle arrest. researchgate.net
AcetanilideKBS8Breast Cancer CellsG2 cell cycle arrest. researchgate.net

Structure Activity Relationship Sar Studies of N 4 Prop 2 En 1 Yl Sulfamoyl Phenyl Acetamide Derivatives

Impact of Substituents on the Sulfamoyl Nitrogen on Biological Activity

The nature of the substituent on the sulfamoyl nitrogen (the nitrogen atom attached to the SO2 group) plays a pivotal role in determining the biological activity of 4-acetamidobenzenesulfonamide (B121751) derivatives. Studies have shown that varying the size, lipophilicity, and electronic properties of this substituent can significantly modulate the compound's efficacy.

In a series of N-substituted 4-acetamidobenzenesulfonamides evaluated for antioxidant activity, distinct differences were observed. nih.gov For instance, the introduction of cyclic aliphatic groups such as cyclohexyl and cyclopentyl was well-tolerated, with these derivatives retaining notable activity. nih.gov In contrast, incorporating a piperazine (B1678402) ring, as in the N-methyl piperazine derivative, led to a complete loss of both radical scavenging and superoxide (B77818) dismutase (SOD) activities. nih.gov

The presence of aromatic or heteroaromatic rings connected via an alkyl linker also influences activity. A phenethyl group on the sulfamoyl nitrogen resulted in a compound with measurable activity. researchgate.net Notably, the derivative featuring a 2-(pyridin-2-yl)ethyl substituent demonstrated the highest antioxidant activities within the tested series, suggesting that the presence of a nitrogen-containing heteroaromatic ring at an appropriate distance from the sulfonamide core is beneficial. nih.govresearchgate.net This highlights the importance of both steric and electronic factors of the substituent on the sulfamoyl nitrogen for optimizing biological response. nih.gov

Table 1: Effect of Sulfamoyl Nitrogen Substituents on Antioxidant Activity of 4-Acetamidobenzenesulfonamide Derivatives nih.gov
CompoundSubstituent (R) on Sulfamoyl NitrogenRadical Scavenging Activity (RSA %)Superoxide Dismutase (SOD) Activity (%)
N-(4-(N-Cyclohexylsulfamoyl)phenyl)acetamideCyclohexyl1.5529.23
N-(4-(N-Cyclopentylsulfamoyl)phenyl)acetamideCyclopentyl0.9427.56
N-(4-(N-Phenethylsulfamoyl)phenyl)acetamidePhenethyl1.1628.59
N-(4-(N-(2-(Pyridin-2-yl)ethyl)sulfamoyl)phenyl)acetamide2-(Pyridin-2-yl)ethyl4.6238.54
N-(4-(Morpholinosulfonyl)phenyl)acetamideMorpholino0.8628.47
N-(4-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)acetamide4-Methylpiperazin-1-yl0.000.00

Influence of the Allyl (Prop-2-en-1-yl) Group Modifications on Bioactivity

In the context of drug design, the N-allyl group can be a key contributor to anticancer activity. nih.gov For example, in the development of the Hsp90 inhibitor tanespimycin (B1681923) (17-AAG), the replacement of a methoxy (B1213986) group with an N-allylamino group on the geldanamycin (B1684428) scaffold resulted in a compound that retained potent anticancer activity but with lower hepatotoxicity and improved metabolic stability. acs.org The double bond in the allyl group provides a site for potential interactions with biological targets, such as the cysteine residues of enzymes, which can be a mechanism for therapeutic action. acs.org

While specific studies on the modification of the allyl group in N-{4-[(prop-2-en-1-yl)sulfamoyl]phenyl}acetamide are not extensively documented, research on other allyl sulfonamides has demonstrated their potential as antifungal agents. scielo.brscielo.br Modification of this group, for instance, by saturation to a propyl group, would alter the planarity and electronic nature of the substituent, likely leading to a change in biological activity. Such a modification would remove the potential for specific pi-stacking interactions or covalent bonding mediated by the double bond. Therefore, the allyl group is not merely a simple alkyl substituent; its unsaturation is a critical feature for bioactivity that can be exploited in drug design.

Effects of Phenyl Ring Substitutions on Activity and Selectivity

Substitution on the phenyl ring of the benzenesulfonamide (B165840) core is a classical strategy for modulating pharmacological activity and selectivity. The electronic properties (electron-donating or electron-withdrawing), size, and position (ortho, meta, para) of substituents can drastically alter the molecule's interaction with its biological target. nih.gov

Generally, in benzenesulfonamide derivatives, the introduction of small electron-withdrawing groups like chloro (Cl), bromo (Br), or nitro (NO₂) or electron-donating groups such as methyl (CH₃) or methoxy (OCH₃) on the phenyl ring has been shown to influence antimicrobial and anticancer activities. nih.govnih.gov The position of these substituents is often crucial. For instance, in a series of FAK inhibitors, an ortho-fluoro substitution on a phenyl ring resulted in superior activity compared to meta- or para-substituted analogues. nih.gov This suggests that the substituent's placement can optimize steric and electronic interactions within the target's binding site.

While a systematic study on the phenyl ring of the specific N-allyl-4-acetamidobenzenesulfonamide scaffold is limited, the general principles of sulfonamide SAR suggest that such modifications would be a key area for optimization. For example, a methyl group at the para-position of the benzenesulfonamide ring has been shown to enhance the antimicrobial properties of related compounds compared to the unsubstituted analog. This indicates that even small, lipophilic, electron-donating groups can positively impact bioactivity.

Table 2: General Influence of Phenyl Ring Substituents on Biological Activity of Aromatic Sulfonamides
Substituent TypePositionGeneral Effect on ActivityReference
Electron-Withdrawing (e.g., -F, -Cl, -NO₂)Ortho, Meta, ParaCan increase activity; positional effects are critical. Ortho-fluoro has shown superior activity in some series. nih.gov
Electron-Donating (e.g., -CH₃, -OCH₃)ParaCan enhance lipophilicity and improve activity (e.g., p-methyl group in antimicrobial sulfonamides). nih.gov
UnsubstitutedN/AServes as a baseline; often less potent than substituted analogs.

Role of the Acetamide (B32628) Moiety and its Modifications in Modulating Biological Response

In modern drug design, the strategic replacement of the amide group with bioisosteres is a common approach to overcome these limitations while retaining or improving biological activity. nih.govnih.gov Bioisosteres are functional groups with similar steric and electronic properties to the moiety they are replacing. drughunter.com

Common bioisosteric replacements for the amide group include:

Heterocycles: Five-membered rings such as 1,2,3-triazoles, oxazoles, and oxadiazoles (B1248032) can mimic the geometry and hydrogen bonding capabilities of the amide bond. nih.gov These replacements can enhance metabolic stability and improve pharmacokinetic profiles. nih.gov

Trifluoroethylamines: This group can act as an amide isostere by preserving the hydrogen bond-donating property of the amide N-H while being less basic than a typical amine. This modification can lead to compounds with high potency and metabolic stability. u-tokyo.ac.jp

Modifications involving the N-acetyl portion of the acetamide have been shown to be detrimental in some molecular contexts, suggesting that this group can be essential for binding. nih.gov Therefore, any modification must carefully consider the specific interactions the acetamide moiety makes with its target. Replacing the amide with a suitable bioisostere could maintain these key interactions while improving drug-like properties.

Development of Predictive SAR Models from Experimental and Computational Data

To rationalize the experimental findings and guide the design of new, more potent derivatives, quantitative structure-activity relationship (QSAR) models are often developed. These computational models establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity. researchgate.net

For a series of 16 acetamidosulfonamide derivatives, QSAR models were successfully constructed using multiple linear regression (MLR) to predict their antioxidant activities. nih.govresearchgate.net The quality and predictive power of these models are assessed using statistical parameters such as the leave-one-out cross-validation correlation coefficient (Q²_LOO-CV) and the root mean square error (RMSE_LOO-CV). researchgate.net For the antioxidant activity of these sulfonamides, the constructed QSAR models showed high correlation coefficients (Q²_LOO-CV = 0.9708 for radical scavenging and 0.8753 for SOD activity), indicating robust and predictive models. researchgate.net

These models identified several key molecular descriptors that influence activity:

RDF120m (Radial Distribution Function): Relates to the spatial arrangement of atoms and was found to be important for both radical scavenging and SOD activities. nih.gov

G2u (2nd component accessibility directional WHIM index): A descriptor related to molecular shape and symmetry, which positively correlated with radical scavenging activity. nih.gov

BELp5 (Lowest eigenvalue n.5 of Burden matrix): A descriptor related to molecular topology and polarizability, which was important for SOD activity. nih.gov

By understanding which descriptors are positively or negatively correlated with activity, these QSAR models provide valuable insights into the SAR. They allow for the rational design of novel compounds with potentially enhanced activity by optimizing these key physicochemical properties. researchgate.net

Future Research Directions and Academic Applications of N 4 Prop 2 En 1 Yl Sulfamoyl Phenyl Acetamide Chemistry

Rational Design of Next-Generation Sulfonamide-Acetamide Scaffolds

The development of new therapeutic agents often begins with the rational design of novel molecular scaffolds that can enhance efficacy, safety, and therapeutic convenience. The N-{4-[(prop-2-en-1-yl)sulfamoyl]phenyl}acetamide structure serves as a promising starting point for the design of next-generation sulfonamide-acetamide derivatives. Future research in this area will likely focus on systematic modifications of the core structure to explore structure-activity relationships (SAR). For instance, alterations to the prop-2-en-1-yl group, the phenyl ring, and the acetamide (B32628) moiety could lead to compounds with improved pharmacological profiles. The conjugation of this scaffold with other known therapeutic molecules, such as non-steroidal anti-inflammatory drugs (NSAIDs), is another promising strategy to develop novel drug conjugates with potentially synergistic or dual-action therapeutic effects nih.govresearchgate.net. Quantitative structure-activity relationship (QSAR) models can provide valuable insights for the rational design of new sulfonamides with desired biological activities, such as antioxidant properties researchgate.net.

Advanced Computational Approaches for Targeted Derivative Design and Virtual Screening

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. For this compound, advanced computational approaches can be employed for the targeted design of derivatives and for virtual screening of large compound libraries. Techniques such as molecular docking can be used to predict the binding interactions of designed derivatives with specific biological targets researchgate.net. Structure-based and ligand-based virtual screening methodologies can be utilized to identify novel derivatives with high affinity and selectivity for a particular receptor or enzyme nih.gov. These computational studies can help prioritize the synthesis of compounds with the highest probability of desired biological activity, thereby saving time and resources in the drug development process nih.govrsc.org.

Exploration of Novel Biological Targets and Pathways in vitro

A crucial aspect of future research will be the elucidation of the biological targets and pathways modulated by this compound. In vitro screening against a wide array of biological targets, including enzymes and receptors, will be essential to uncover its mechanism of action. Sulfonamide derivatives are known to exhibit a broad range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects, often through the inhibition of specific enzymes like carbonic anhydrase or urease nih.govsmolecule.comnih.gov. Therefore, in vitro assays targeting these and other relevant enzymes and cellular pathways will be a primary focus. For example, studies have shown that similar sulfonamide-acetamide scaffolds can act as urease inhibitors nih.govresearchgate.netacs.org. Investigating the effect of this compound on pathways like the NF-κB pathway could also reveal potential anti-inflammatory or radiomodulatory effects researchgate.net.

Integration with High-Throughput Screening and Combinatorial Chemistry for Compound Library Development

To accelerate the discovery of lead compounds, the this compound scaffold can be integrated into high-throughput screening (HTS) campaigns ufl.eduaxxam.com. HTS allows for the rapid testing of thousands of compounds for a specific biological activity. By creating a combinatorial library of derivatives based on the core scaffold, researchers can efficiently explore a vast chemical space to identify potent and selective modulators of a particular biological target. The synthesis of such libraries can be facilitated by modern synthetic methodologies, enabling the generation of a diverse set of compounds for screening. This approach has been successfully used to identify inhibitors for various therapeutic targets from other compound classes mdpi.com.

Application as Chemical Probes for Biological System Studies

Beyond its direct therapeutic potential, this compound and its derivatives can be developed as chemical probes to study biological systems. A chemical probe is a small molecule that can be used to selectively modulate the function of a specific protein or pathway, thereby allowing for the investigation of its role in cellular processes and disease. By designing derivatives with appropriate properties, such as high potency, selectivity, and the ability to be tagged with fluorescent or other reporter groups, researchers can create valuable tools for chemical biology research. These probes can be used to validate novel drug targets and to gain a deeper understanding of complex biological processes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-{4-[(prop-2-en-1-yl)sulfamoyl]phenyl}acetamide?

  • Methodological Answer : The compound is typically synthesized via sulfonamide coupling. A common approach involves reacting sulfamoyl chloride derivatives (e.g., prop-2-en-1-ylsulfamoyl chloride) with 4-acetamidophenylamine. Purification often employs column chromatography (DCM/ethyl acetate gradients) and recrystallization. Key intermediates should be characterized by 1H NMR^1 \text{H NMR} and mass spectrometry to confirm regioselectivity .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Characterization includes:

  • Nuclear Magnetic Resonance (NMR) : 1H^1 \text{H} and 13C^{13} \text{C} NMR to verify substituent positions (e.g., sulfonamide linkage at the para position of the phenyl ring) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+^+ peaks matching C11_{11}H13_{13}N2_2O3_3S) .
  • X-ray Crystallography : For unambiguous structural confirmation, bond angles, and intermolecular interactions (e.g., hydrogen bonding networks) .

Q. What are the recommended storage conditions and stability considerations?

  • Methodological Answer : Store in airtight containers at room temperature (20–25°C) in a desiccator to prevent hydrolysis of the sulfonamide group. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can assess degradation profiles. Monitor via HPLC for impurities like hydrolyzed acetamide or sulfonic acid derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilic substitution efficiency .
  • Catalysis : Copper(I) iodide or palladium catalysts can accelerate coupling reactions (e.g., Ullmann-type couplings for aryl-sulfonamide bonds) .
  • Temperature Control : Reflux in ethanol or THF (60–80°C) balances reaction rate and side-product formation .

Q. How do computational models predict the compound’s interactions with biological targets like RORγt?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to the RORγt ligand-binding domain. Focus on hydrogen bonding with His479 and hydrophobic interactions with Leu502 .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the sulfonamide-acetamide pharmacophore in the binding pocket .

Q. How can structural derivatives be designed to enhance specificity against cancer targets (e.g., colon cancer)?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the prop-2-en-1-yl group with pyridyl or thiazole moieties to improve π-π stacking with kinase active sites .
  • Dual-Tail Strategy : Attach fluorinated or cyano groups to the phenyl ring to modulate lipophilicity and membrane permeability .

Q. How can contradictions in bioactivity data (e.g., IC50_{50} variability) be resolved?

  • Methodological Answer :

  • Orthogonal Assays : Validate using both cell-based (e.g., MTT assays) and enzymatic (e.g., fluorometric urease inhibition) platforms .
  • Purity Analysis : Ensure >95% purity via HPLC and quantify residual solvents (e.g., DMSO) that may interfere with activity .

Q. What crystallographic insights explain the compound’s conformational stability?

  • Methodological Answer : Single-crystal X-ray diffraction reveals:

  • Torsional Angles : The dihedral angle between the phenyl and sulfonamide groups (e.g., 15.2° in related analogs) minimizes steric strain .
  • Hydrogen Bonding : N-H···O interactions between the acetamide carbonyl and sulfonamide oxygen stabilize the planar conformation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.